
4-Benzyl-2-imidazolidinethione
Overview
Description
4-Benzyl-2-imidazolidinethione is a heterocyclic compound characterized by a five-membered imidazolidine ring containing two nitrogen atoms and a sulfur atom at the 2-position. For instance, benzimidazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Q & A
Q. Basic: What are the common synthetic routes for 4-Benzyl-2-imidazolidinethione, and how are reaction conditions optimized?
Answer:
this compound is typically synthesized via cyclocondensation reactions. A widely applicable method involves:
- Step 1 : Reacting a benzyl-substituted amine with a carbonyl compound (e.g., thiourea or thioamide derivatives) under reflux in ethanol or acetonitrile.
- Step 2 : Cyclization facilitated by acidic or basic conditions (e.g., HCl or K₂CO₃). For example, potassium carbonate in ethanol under reflux promotes thione formation .
- Key Variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (triethylamine vs. HCl) critically affect yield.
Table 1 : Representative Synthetic Conditions
Step | Reagents/Conditions | Yield Optimization Tips |
---|---|---|
Cyclization | Thiourea, ethanol, K₂CO₃, reflux | Increase reaction time (6–8 hrs) and use anhydrous solvents to minimize hydrolysis |
Purification | Column chromatography (silica gel, 30–40% ethyl acetate/hexane) | Pre-purify intermediates to reduce byproducts |
Q. Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies thione (C=S) stretches at ~1200–1250 cm⁻¹ and NH/aromatic C-H bonds .
- NMR :
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions for structural validation .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions often arise from:
- Purity Issues : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .
- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ampicillin) .
- Structural Analog Confusion : Compare substituent effects systematically. For example, replacing the benzyl group with a 4-methoxyphenyl moiety alters lipophilicity and activity .
- Statistical Analysis : Apply ANOVA or regression models to isolate variables contributing to discrepancies .
Q. Advanced: What strategies improve the yield of this compound in multi-step syntheses?
Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require lower temperatures to prevent side reactions .
- Catalyst Screening : Use coupling agents (e.g., EDC/HOBt) for amide bond formation in precursor synthesis .
- In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
- Workflow Example :
- Prepare 4-benzylimidazolidinone precursor via [2 + 4] cycloaddition.
- Treat with Lawesson’s reagent to convert carbonyl to thione .
Q. Advanced: How can computational methods guide the design of this compound analogs with enhanced bioactivity?
Answer:
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values to predict active motifs .
- Docking Studies : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Answer:
- Thione Activation : The C=S group acts as a soft nucleophile, reacting with alkyl halides via SN2 mechanisms. Steric hindrance from the benzyl group slows reactivity at the 2-position .
- Acid/Base Effects : Under acidic conditions, protonation of the thione sulfur increases electrophilicity, favoring alkylation at nitrogen .
- Experimental Validation : Conduct kinetic studies using varying halide substrates (e.g., methyl vs. benzyl bromide) to compare rate constants .
Q. Basic: What are the key structural features of this compound that influence its chemical reactivity?
Answer:
- Benzyl Group : Enhances lipophilicity and stabilizes aromatic π-stacking in crystal lattices .
- Thiocarbonyl (C=S) : Participates in tautomerism (thione-thiol equilibrium) and coordinates with metal ions in catalytic applications .
- Imidazolidine Ring : Strain in the five-membered ring increases susceptibility to ring-opening reactions under strong acidic/basic conditions .
Q. Advanced: How do researchers validate the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the C=S bond .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage protocols .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: Imidazolidinethione (4-Benzyl derivative) has a saturated 5-membered ring with sulfur, while benzimidazoles (e.g., ) feature fused aromatic systems, enhancing rigidity and π-π stacking. Thiazolidinones (e.g., ) contain a carbonyl group, enabling hydrogen bonding distinct from thione-based interactions.
Substituent Effects: The benzyl group in this compound may improve membrane permeability compared to polar substituents like thiols (e.g., benzimidazole-2-thiol ).
Synthetic Routes: Imidazolidinethiones are typically synthesized via cyclization of thiourea derivatives or condensation of aldehydes with thioamides. For example, describes thiazolidinone synthesis using benzaldehyde and sodium ethoxide, a method adaptable to imidazolidinethiones . Benzimidazole-thiol derivatives () often involve multi-step reactions with thiosemicarbazide or halogenated intermediates.
Biological Activities :
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-benzylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c13-10-11-7-9(12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |
InChI Key |
AYOSMVQZZOYJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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